(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No.:
Cat. No.: VC13661420
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
![(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate -](/images/structure/VC13661420.png)
Specification
Molecular Formula | C9H15NO2 |
---|---|
Molecular Weight | 169.22 g/mol |
IUPAC Name | methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
Standard InChI | InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7?/m1/s1 |
Standard InChI Key | KCIDWDVSBWPHLH-CQMSUOBXSA-N |
Isomeric SMILES | CC1([C@H]2[C@@H]1C(NC2)C(=O)OC)C |
SMILES | CC1(C2C1C(NC2)C(=O)OC)C |
Canonical SMILES | CC1(C2C1C(NC2)C(=O)OC)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound belongs to the azabicyclo[3.1.0]hexane family, characterized by a fused bicyclic framework with a nitrogen atom integrated into the ring system. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . The IUPAC name, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, reflects its stereochemical configuration and functional groups .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₅NO₂ | |
Molecular Weight | 169.22 g/mol | |
SMILES Notation | CC1([C@@H]2[C@H]1C@HC(=O)OC)C | |
InChIKey | KCIDWDVSBWPHLH-ACZMJKKPSA-N |
Stereochemical Considerations
The (1R,2S,5S) configuration defines the spatial arrangement of substituents on the bicyclic core. The dimethyl groups at the 6-position introduce steric hindrance, influencing reactivity and conformational stability . Notably, the user-specified (1S,5R) configuration conflicts with published data, suggesting potential enantiomeric or typographical discrepancies.
Synthesis and Manufacturing
Patent-Based Synthesis Route
A 2011 French patent (FR2972453B1) outlines a three-step synthesis starting from (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethylpropyl ester :
-
Substitution: The hydroxyl group is replaced via reaction with an alkyl alcohol (Alk-OH), yielding a pyrrolidine intermediate.
-
Cyanidation: Treatment with cyanide introduces a nitrile group, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
-
Deprotection and Alcoholysis: Acidic or basic conditions remove the 1,1-dimethylpropyl group, followed by esterification to produce the final methyl ester .
Table 2: Synthesis Steps and Conditions
Step | Reagents/Conditions | Intermediate/Product |
---|---|---|
1 | Alk-OH, substitution catalyst | Pyrrolidine derivative (I) |
2 | CN⁻ source (e.g., KCN) | Cyano-bicyclo compound |
3 | H₃O⁺/ROH or OH⁻/ROH | Methyl ester product |
Comparative Analysis with Related Compounds
Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate (PubChem CID: 20060492) lacks the 6,6-dimethyl groups, resulting in reduced steric bulk and a molecular weight of 141.17 g/mol . This highlights the role of dimethyl substituents in modulating the compound’s physicochemical properties .
Structural and Conformational Analysis
Bicyclic Framework
The azabicyclo[3.1.0]hexane system comprises a five-membered pyrrolidine ring fused to a cyclopropane moiety. The bridgehead nitrogen adopts a strained geometry, influencing its basicity and interaction with biological targets .
3D Conformational Dynamics
Computational models reveal that the dimethyl groups enforce a rigid chair-like conformation, minimizing ring puckering. This rigidity may enhance binding selectivity in potential pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume